5-Iodo-2-phenyl-2,3-dihydropyridazin-3-one
Description
Overview of Pyridazin-3(2H)-one Scaffolds in Heterocyclic Chemistry
Pyridazin-3(2H)-one and its derivatives form a crucial class of heterocyclic compounds that have garnered significant attention from medicinal and organic chemists. researchgate.netresearchgate.net This scaffold, a six-membered ring with two adjacent nitrogen atoms and a carbonyl group, is a versatile building block in drug discovery and materials science. researchgate.netscholarsresearchlibrary.com The high chemical reactivity of the pyridazinone core allows for easy derivatization at various positions on the ring, enabling the synthesis of a wide array of new compounds. researchgate.net
The significance of the pyridazin-3(2H)-one scaffold is largely due to the broad spectrum of biological activities exhibited by its derivatives. scispace.comresearchgate.net These compounds are recognized as "privileged structures" or "wonder nuclei" in medicinal chemistry because of their ability to interact with diverse biological targets. mdpi.com A substantial body of research has demonstrated that molecules containing the pyridazinone core possess a wide range of pharmacological properties. researchgate.netmdpi.com
Table 1: Reported Pharmacological Activities of Pyridazin-3(2H)-one Derivatives
| Pharmacological Activity | References |
|---|---|
| Anti-inflammatory & Analgesic | scispace.commdpi.comnih.gov |
| Anticancer | scispace.comnih.gov |
| Antihypertensive & Vasodilator | researchgate.netnih.govnih.gov |
| Cardiotonic | researchgate.netresearchgate.net |
| Antimicrobial (Antibacterial & Antifungal) | scispace.com |
| Anticonvulsant | researchgate.net |
| Antiviral | researchgate.net |
This pharmacological versatility has made the pyridazinone ring an attractive scaffold for the design and development of novel therapeutic agents. researchgate.netscholarsresearchlibrary.com
Significance of the 2,3-Dihydropyridazin-3-one Motif in Organic Synthesis
The 2,3-dihydropyridazin-3-one motif, also known as a 4,5-dihydropyridazin-3(2H)-one, represents a partially saturated version of the pyridazinone ring. This structural feature is synthetically accessible and imparts specific chemical and biological properties. A common and efficient method for synthesizing the 4,5-dihydropyridazin-3(2H)-one core involves the cyclization of γ-keto acids with hydrazine (B178648) hydrate (B1144303). scispace.comresearchgate.net
In organic synthesis, the dihydropyridazinone ring serves as a key intermediate for building more complex molecular architectures. Its structure can be readily functionalized at multiple positions. For instance, the nitrogen atom at the 2-position can be alkylated or arylated, and the carbon positions can be modified through various reactions. researchgate.net The motif is also prone to oxidation, which can convert the dihydropyridazinone into its aromatic pyridazinone counterpart. rsc.org
The 2,3-dihydropyridazin-3-one motif is not just a synthetic intermediate but also a core component of various biologically active molecules, particularly those with cardiovascular effects. nih.gov For example, derivatives like 6-phenyl-2-(morpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one have shown potent antihypertensive activity. nih.gov The conformational flexibility of the dihydro-ring, compared to the rigid aromatic pyridazinone, can be crucial for binding to specific biological targets.
Contextualization of Iodine Substitution in Pyridazinone Derivatives
The introduction of a halogen, particularly iodine, onto the pyridazinone scaffold is a key strategy for enhancing its utility as a synthetic intermediate. Iodinated pyridazinones are important precursors for creating more complex molecules through cross-coupling reactions. scispace.comsemanticscholar.org
The synthesis of iodo-pyridazinones can be achieved through nucleophilic halogen displacement reactions. For instance, chloro-substituted pyridazinones can be converted to their iodo-analogs by treatment with reagents like hydrogen iodide. semanticscholar.org A study on the reaction of 5-chloro-2-methyl-6-phenylpyridazin-3(2H)-one with 57% hydrogen iodide demonstrated the formation of 5-iodo-2-methyl-6-phenylpyridazin-3(2H)-one, showcasing a direct method for this transformation. semanticscholar.org
The carbon-iodine bond in compounds like 5-iodo-pyridazinones is significantly more reactive than carbon-chlorine or carbon-bromine bonds, making it an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. This reactivity allows for the straightforward introduction of various substituents (e.g., aryl, alkyl, alkynyl groups) at the 5-position of the pyridazinone ring, a highly effective method for building molecular diversity. scispace.com Therefore, iodine substitution transforms the pyridazinone scaffold into a versatile platform for medicinal chemistry and materials science applications.
Scope and Research Significance of 5-Iodo-2-phenyl-2,3-dihydropyridazin-3-one (B6243659)
This compound is a chemical compound whose research significance lies primarily in its potential as a specialized building block in organic synthesis. While extensive studies on this specific molecule are not widely published, its value can be inferred from the properties of its constituent parts: the 2-phenyl-2,3-dihydropyridazin-3-one core and the iodo-substituent.
The presence of the phenyl group at the N2 position is a common feature in many pharmacologically active pyridazinone derivatives. rsc.orgnih.gov The iodine atom at the C5 position serves as a highly reactive handle for synthetic modifications, particularly for carbon-carbon bond formation via cross-coupling reactions. scispace.com
The primary research application for this compound is as a key intermediate in the synthesis of more complex molecules. sincerechemical.com Medicinal chemists can utilize this compound to construct libraries of novel 5-substituted-2-phenyl-2,3-dihydropyridazin-3-one derivatives. By replacing the iodine with various functional groups, researchers can systematically explore the structure-activity relationships of this class of compounds to develop new drug candidates for a range of therapeutic areas. sincerechemical.com Its utility extends to pharmaceutical research, agrochemical development, and materials science. sincerechemical.com
Table 2: Chemical Compound Data
| Property | Value |
|---|---|
| Compound Name | This compound |
| Molecular Formula | C10H9IN2O |
| Appearance | (Not specified in available literature) |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7IN2O |
|---|---|
Molecular Weight |
298.08 g/mol |
IUPAC Name |
5-iodo-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C10H7IN2O/c11-8-6-10(14)13(12-7-8)9-4-2-1-3-5-9/h1-7H |
InChI Key |
VFMUSEAHUHVHOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C=N2)I |
Origin of Product |
United States |
Synthetic Methodologies for 5 Iodo 2 Phenyl 2,3 Dihydropyridazin 3 One and Its Derivatives
Direct Synthesis Approaches to the Core Structure
The foundational step in synthesizing the target compound is the construction of the 2-phenyl-2,3-dihydropyridazin-3-one heterocyclic system. This is typically achieved through cyclocondensation reactions involving carefully selected precursors.
Precursor Preparation and Cyclization Reactions
A prevalent and versatile method for forming the pyridazinone ring involves the cyclization of γ-keto acids or their corresponding esters. iglobaljournal.comsphinxsai.com For the synthesis of phenyl-substituted pyridazinones, a common precursor is a β-aroylpropionic acid. These keto acids can be prepared through methods such as the Friedel-Crafts acylation of an aromatic compound, like benzene, with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). scielo.br
Once the γ-keto acid precursor is obtained, the key ring-closing step, a cyclocondensation reaction, is performed. This reaction involves heating the keto acid with a hydrazine (B178648) derivative, which leads to the formation of the six-membered dihydropyridazinone ring with the elimination of water molecules. scispace.com The reaction is typically carried out in a suitable solvent like ethanol (B145695) under reflux conditions. iglobaljournal.comsphinxsai.com
Role of Hydrazine and Derivatives in Ring Formation
Hydrazine (NH₂NH₂) and its derivatives are essential reagents in the formation of the pyridazine (B1198779) ring system. wikipedia.org The two nitrogen atoms of the hydrazine molecule are incorporated into the heterocyclic ring, forming the characteristic N-N bond of the pyridazine core.
The choice of hydrazine derivative is critical as it determines the substituent on the nitrogen atom at the 2-position (N-2) of the resulting pyridazinone. To synthesize 2-phenyl-2,3-dihydropyridazin-3-one, phenylhydrazine (B124118) (C₆H₅NHNH₂) is used as the cyclizing agent. researchgate.net The phenyl group from the phenylhydrazine remains attached to the nitrogen atom, directly yielding the N-phenyl substituted pyridazinone core in a single, efficient step. This method is exemplified by the reaction of 4-aryl-4-oxobutanoic acids with phenylhydrazine to produce 6-aryl-2-phenyl-4,5-dihydropyridazin-3(2H)-ones. researchgate.net
Iodination Strategies for Pyridazinone Frameworks
With the core 2-phenyl-2,3-dihydropyridazin-3-one structure in hand, the next critical step is the introduction of an iodine atom at the 5-position of the ring. This can be accomplished through direct iodination or by converting another halogen at that position to iodine.
Regioselective Iodination at Position 5
Direct electrophilic substitution on the pyridazine ring can be challenging due to the electron-deficient nature of the heterocycle, which is caused by the inductive effects of the two nitrogen atoms. sphinxsai.com However, modern synthetic methods offer potential pathways for regioselective C-H iodination. While specific protocols for the C-5 iodination of 2-phenyl-2,3-dihydropyridazin-3-one are not extensively documented, strategies employed for other nitrogen-containing heterocycles provide a basis for potential approaches.
One promising strategy involves the use of hypervalent iodine reagents, such as Phenyliodine(III) diacetate (PIDA), in the presence of an iodine source like potassium iodide (KI) or molecular iodine (I₂). This approach has been successfully used for the regioselective halogenation of related heterocyclic systems like pyrazolo[1,5-a]pyrimidines under aqueous conditions at room temperature. nih.gov Such methods often proceed via radical pathways and can offer high regioselectivity. rsc.orgrsc.org
| Iodine Source | Activating Reagent/Catalyst | Solvent | Plausible Conditions | Reference Context |
|---|---|---|---|---|
| Potassium Iodide (KI) | Phenyliodine(III) diacetate (PIDA) | Water (H₂O) | Room Temperature | Adapted from methods for other N-heterocycles. nih.gov |
| Molecular Iodine (I₂) | (Diacetoxyiodo)benzene | Dichloromethane (CH₂Cl₂) | Mild Conditions | General radical-based C-H iodination protocols. rsc.org |
Halogen Exchange Reactions for Iodo-Pyridazinones
A more established and frequently utilized method for preparing iodo-pyridazinones is through a halogen exchange reaction, where a chloro- or bromo-pyridazinone precursor is converted into the desired iodo derivative. arkat-usa.org This nucleophilic substitution reaction is a reliable way to introduce iodine onto the heterocyclic framework.
The Finkelstein reaction is a classic and effective method for this transformation. wikipedia.org It typically involves treating a 5-chloro- or 5-bromo-2-phenyl-2,3-dihydropyridazin-3-one with an alkali metal iodide, most commonly sodium iodide (NaI), in a solvent like acetone. nih.govyoutube.com The reaction is driven to completion by the precipitation of the less soluble sodium chloride or sodium bromide from the acetone, according to Le Chatelier's principle. wikipedia.org Other polar aprotic solvents such as dimethylformamide (DMF) can also be employed. wikipedia.org
Alternatively, reagents like hydrogen iodide (HI) can be used to displace a chlorine atom, although this method can sometimes lead to reductive deiodination as a side reaction, particularly at higher temperatures. arkat-usa.org Copper(I) iodide (CuI) has also been used to catalyze halogen exchange reactions on aryl and heteroaryl halides. manac-inc.co.jp
| Precursor | Reagent | Solvent | Reaction Type | Reference |
|---|---|---|---|---|
| 5-Chloro-2-phenyl-2,3-dihydropyridazin-3-one | Sodium Iodide (NaI) | Acetone | Finkelstein Reaction | wikipedia.orgnih.gov |
| 5-Bromo-2-phenyl-2,3-dihydropyridazin-3-one | Sodium Iodide (NaI) | Dimethylformamide (DMF) | Finkelstein Reaction | wikipedia.org |
| 5-Chloro-2-phenyl-2,3-dihydropyridazin-3-one | Hydrogen Iodide (HI) | - | Nucleophilic Substitution | arkat-usa.org |
N-Phenyl Substitution Methods
The introduction of the phenyl group at the N-2 position of the pyridazinone ring is a defining feature of the target molecule. The most direct and widely adopted strategy to achieve this is by incorporating the phenyl group during the initial synthesis of the heterocyclic ring.
As discussed in section 2.1.2, the use of phenylhydrazine as the nitrogen-containing component in the cyclocondensation reaction with a γ-keto acid precursor directly yields the N-phenylated pyridazinone. wikipedia.orgresearchgate.net This approach is highly efficient as it avoids the need for a separate, post-cyclization N-arylation step, which can sometimes require harsh conditions or expensive catalysts. This integrated synthetic design, where the desired substituent is introduced via one of the primary reactants, is the predominant method for preparing 2-phenyl-2,3-dihydropyridazin-3-one and its derivatives.
Introduction of Phenyl Moiety at N-2 Position
The incorporation of a phenyl group at the N-2 position of the pyridazinone ring is a fundamental step in the synthesis of the target compound. This is typically achieved through the condensation of a suitable precursor, such as a β-aroylpropionic acid, with phenylhydrazine.
For instance, the synthesis of 6-substituted phenyl-2,3,4,5-tetrahydropyridazin-3-ones can be accomplished by the condensation of a β-substituted aryl propionic acid with hydrazine hydrate (B1144303) in an alcoholic solution. asianpubs.org This foundational reaction can be adapted by using phenylhydrazine instead of hydrazine hydrate to directly install the phenyl group at the N-2 position. The general reaction involves the cyclization of the appropriate β-keto acid or its equivalent with phenylhydrazine.
N-Alkylation and N-Arylation Techniques
Further functionalization of the pyridazinone core can be achieved through N-alkylation and N-arylation reactions. These reactions introduce a diverse range of substituents at the nitrogen atoms, allowing for the modulation of the molecule's properties.
N-Alkylation is commonly performed by treating the N-H of a pyridazinone precursor with an alkyl halide in the presence of a base. nih.gov For example, the N-alkylation of 6-aryl-pyridazin-3(2H)-ones can be achieved using reagents like ethyl chloroacetate. nih.gov This method introduces an ester functional group that can be further modified.
N-Arylation of pyridazinones, which involves the formation of a nitrogen-aryl bond, can be more challenging. Copper-catalyzed Ullmann-type reactions are a common approach for this transformation. scispace.com These reactions typically involve coupling the pyridazinone with an aryl halide in the presence of a copper catalyst and a base. More recent methods have explored the use of arylboronic acids as the arylating agent in Chan-Lam couplings, also mediated by copper catalysts. mdpi.com
| Reaction Type | Reagents | Catalyst/Conditions | Typical Substrate | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., ethyl chloroacetate) | Base (e.g., K2CO3) | 6-Aryl-pyridazin-3(2H)-one | nih.gov |
| N-Arylation (Ullmann) | Aryl halide (e.g., aryl bromide or iodide) | Copper catalyst | Pyridazinone derivatives | scispace.com |
| N-Arylation (Chan-Lam) | Arylboronic acid | Copper(II) catalyst, in air | N-heterocycles | mdpi.com |
Advanced Synthetic Techniques and Catalysis
Modern organic synthesis employs a range of advanced techniques to achieve efficient and selective transformations. For the synthesis of functionalized 5-iodo-2-phenyl-2,3-dihydropyridazin-3-one (B6243659) derivatives, transition metal-catalyzed coupling reactions and microwave-assisted synthesis are particularly valuable.
Transition Metal-Catalyzed Coupling Reactions
The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and it is well-suited for the arylation of halo-pyridazinones. In the context of this compound, the iodine atom at the C-5 position serves as an excellent handle for introducing various aryl groups.
The reaction typically involves the coupling of the 5-iodo-pyridazinone with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. Microwave irradiation can significantly accelerate this transformation. nih.gov
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd-SPhos complex | KF | 1,4-Dioxane | Good | nih.gov |
| 2 | Various arylboronic acids | CombiPhos Pd6 mixture | Cs2CO3 | 1,4-Dioxane | Moderate to good | nih.gov |
Palladium-catalyzed aminocarbonylation is an effective method for introducing an amide functionality. This reaction can be applied to this compound to synthesize carboxamide derivatives at the C-5 position. The reaction involves treating the iodo-pyridazinone with an amine and carbon monoxide in the presence of a palladium catalyst. core.ac.ukresearchgate.net
Studies on 5-iodo-2-methylpyridazin-3(2H)-ones have shown that this transformation proceeds with high conversion and yields. core.ac.ukresearchgate.net The reaction conditions, including the choice of palladium precursor, ligand, and base, are critical for the successful synthesis of the desired amide products.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. asianpubs.orgnih.govnih.gov The synthesis of various pyridazinone derivatives has been successfully achieved using microwave irradiation. asianpubs.org
For example, the condensation of a carboxylic acid with hydrazine hydrate to form a tetrahydropyridazin-3-one can be accelerated using microwaves. asianpubs.org Similarly, transition metal-catalyzed reactions, such as the Suzuki cross-coupling, can be performed efficiently under microwave conditions, allowing for rapid diversification of the pyridazinone scaffold. nih.gov The use of microwave heating in the synthesis of this compound and its derivatives can offer significant advantages in terms of efficiency and speed.
One-Pot Reaction Protocols
A common one-pot approach involves the reaction of a γ-ketoacid with hydrazine hydrate. For instance, various pyridazin-3-one derivatives can be synthesized through a one-pot multistep reaction starting from a substituted acetophenone (B1666503) and glyoxalic acid, followed by ring closure with hydrazine hydrate. nih.gov This method avoids the isolation of the intermediate ketoacid. clockss.org Similarly, phthalazines and other pyridazino-aromatics can be prepared in a one-pot reaction from aromatic aldehydes. nih.gov The reaction of cyclic ketones with glyoxalic acid and hydrazine monohydrate also yields ring-fused pyridazinones in high yields through a one-pot procedure. clockss.org These protocols are valued for their operational simplicity and ability to generate complex heterocyclic structures from readily available starting materials. nih.gov The use of catalysts, such as zinc ferrite (B1171679) nanocatalysts, can further enhance the efficiency of these one-pot syntheses. mdpi.com Another advanced one-pot strategy involves a copper-catalyzed tandem reaction of 1-(2-iodophenyl)-3-phenylthioureas with iodobenzenes to produce N,N-diphenyl-2-benzothiazolamines, showcasing the versatility of one-pot methods in constructing complex molecules. nih.govresearchgate.net
Table 1: Example of a One-Pot Synthesis for a Pyridazinone Derivative This table is interactive. You can sort and filter the data.
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Substituted Acetophenone | Glyoxalic Acid | Hydrazine Hydrate | 6-Aryl-4,5-dihydropyridazin-3(2H)-one | Multistep reaction in a single pot; avoids isolation of intermediate γ-ketoacid. | nih.gov |
| Cycloalkanone | Glyoxalic Acid | Hydrazine Monohydrate | Fused Pyridazinone | High yields without isolation of the intermediate ketocarboxylic acid. | clockss.org |
| Aromatic Aldehyde | Not specified | Not specified | Phthalazine/Pyridazino-aromatic | Tolerates a variety of substituents from electron-withdrawing to donating. | nih.gov |
Synthetic Strategies for Related Dihydropyridazinone Analogs
The core dihydropyridazinone scaffold can be extensively modified to generate a library of analogs with diverse properties. Key strategies involve introducing substituents at various positions of the heterocyclic ring and constructing fused-ring systems.
The C-4 and C-6 positions of the dihydropyridazinone ring are common sites for chemical modification. Various synthetic methods have been developed to introduce a wide range of substituents at these positions, enabling the fine-tuning of the molecule's properties.
C-4 Substitution: The C-4 position can be functionalized through several reactions. For instance, 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamides have been synthesized, demonstrating the introduction of an amide group at this position. uniss.it This is often achieved by first preparing a pyridazinone with a suitable handle at C-4, such as an ester, which can then be converted to the desired amide. uniss.it Further modifications can involve the acylation of amino groups introduced at the C-4 position. semanticscholar.org The synthesis of C4-benzhydryl-functionalized 3,4-dihydropyridin-2-ones via the addition of organometallic reagents like benzhydryllithium, while demonstrated on a pyridinone, suggests that similar nucleophilic addition strategies could be applied to pyridazinone precursors. nih.gov The classic Hantzsch condensation reaction is another versatile method for synthesizing C4-substituted 1,4-dihydropyridines, which are structurally related to dihydropyridazinones. researchgate.netbohrium.com
C-6 Substitution: The substituent at the C-6 position is frequently introduced from the start of the synthesis, typically originating from the choice of the initial γ-ketoacid or its precursor. researchgate.net For example, starting with β-aroylpropionic acids (a type of γ-ketoacid) and reacting them with hydrazines directly yields 6-aryl-4,5-dihydropyridazin-3(2H)-ones. researchgate.net
Combined C-4 and C-6 Substitution: Modular three-component synthetic strategies allow for the simultaneous introduction of substituents at multiple positions. A notable example is the preparation of highly enantioenriched 2,4,6-trisubstituted dihydropyridazinones through the nucleophilic substitution of α-bromoacetates with silyl (B83357) enol ethers, followed by condensation with hydrazine derivatives. researchgate.net Cascade reactions, such as the inter–intramolecular double Michael strategy, can also be employed to create highly substituted cyclic structures like cyclohexanones, a strategy that could be adapted for pyridazinone analogs. beilstein-journals.orgnih.gov
Table 2: Summary of Synthetic Modifications at C-4 and C-6 Positions This table is interactive. You can sort and filter the data.
| Position | Reaction Type | Example of Introduced Group | Synthetic Method | Reference |
|---|---|---|---|---|
| C-4 | Amidation | Carboxamide | Conversion from a C-4 ester precursor. | uniss.it |
| C-4 | Acylation | Acylamino | Acylation of a 4-amino pyridazinone derivative. | semanticscholar.org |
| C-6 | Arylation | Phenyl | Reaction of β-benzoylpropionic acid with hydrazine. | researchgate.net |
| C-2, C-4, C-6 | Alkylation/Arylation | Various substituents | Three-component reaction of α-bromoacetates, silyl enol ethers, and hydrazines. | researchgate.net |
Fusing the pyridazinone ring with other heterocyclic or carbocyclic systems creates bicyclic and polycyclic structures with unique conformational and electronic properties. These fused systems are synthesized through various cyclization strategies.
One common approach is to start with a cyclic precursor. For example, the reaction of cyclic ketones like cyclopentanone (B42830) or β-tetralone with glyoxalic acid and hydrazine provides a direct route to pyridazinones fused with a five- or six-membered carbocyclic ring. clockss.org Similarly, reacting 1,2-diacylcyclopentadienes (fulvenes) with hydrazine hydrate can produce 5,6-fused ring pyridazines. liberty.eduliberty.edu
Another major strategy involves building a new ring onto a pre-existing pyridazinone scaffold. This often involves intramolecular cyclization of a pyridazinone bearing a reactive side chain. For example, the synthesis of a novel pyridazino[3,4-b]diazepine ring system was achieved through a multi-step pathway that concluded with an intramolecular ring closure of an amino-substituted pyridazinone derivative. nih.gov Pyridazino[3,4-b] clockss.orgmdpi.comthiazin-6(7H)-one can be prepared from a pyridazinethione derivative by reaction with chloroacetic acid and subsequent cyclization. nih.gov
A significant class of fused pyridazinones are the pyrazolopyridazinones. The synthesis of isoxazolyl-pyrazolo[3,4-d]pyridazinone highlights the construction of these important bicyclic systems. researchgate.net The pyrazolo[3,4-d]pyridazinone scaffold is often assembled by reacting a substituted pyrazole (B372694) with a dicarbonyl compound or its equivalent. acs.org These fused systems are of considerable interest in medicinal chemistry. acs.orgnih.gov Other fused systems include 1,2,3-triazolo[4,5-d]pyridazines, which can be synthesized by reacting dicarbonyl 1,2,3-triazoles with hydrazine hydrate. nih.gov
Table 3: Examples of Fused Pyridazinone Ring Systems This table is interactive. You can sort and filter the data.
| Fused System Name | Synthetic Precursors | Key Reaction Step | Reference |
|---|---|---|---|
| Indeno[1,2-c]pyridazinone | Indanone, Glyoxalic acid, Hydrazine | Condensation/Cyclization | clockss.org |
| Pyridazino[3,4-b]diazepine | 4,5-dichloro-3(2H)-pyridazinone derivative | Intramolecular ring closure | nih.gov |
| Pyrazolo[3,4-d]pyridazinone | Substituted pyrazole, Dicarbonyl compound | Condensation/Cyclization | acs.org |
| 1,2,3-Triazolo[4,5-d]pyridazine | Dicarbonyl 1,2,3-triazole, Hydrazine hydrate | Cyclization | nih.gov |
| Pyridazino[3,4-b] clockss.orgmdpi.comthiazinone | Pyridazinethione, Chloroacetic acid | Condensation/Cyclization | nih.gov |
Reaction Mechanisms and Chemical Reactivity of 5 Iodo 2 Phenyl 2,3 Dihydropyridazin 3 One
Electrophilic and Nucleophilic Substitution Pathways
The electronic nature of the 5-Iodo-2-phenyl-2,3-dihydropyridazin-3-one (B6243659) ring system allows for both electrophilic and nucleophilic substitution reactions, primarily centered around the reactive carbon-iodine bond and the activated pyridazinone core.
Reactivity at the Iodo-Substituted C-5 Position
The iodine atom at the C-5 position serves as an excellent leaving group, making this position a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. nobelprize.orgresearchgate.netsigmaaldrich.com While reactions on the specific title compound are not extensively detailed, the reactivity can be inferred from well-established mechanisms for similar aryl and heteroaryl iodides.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of the C-5 position with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govwikipedia.orgorganic-chemistry.org This method is widely used to form new carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or alkyl groups at the C-5 position. nih.gov The catalytic cycle typically involves oxidative addition of the C-I bond to a Pd(0) complex, followed by transmetalation with the activated boronic acid derivative and subsequent reductive elimination to yield the coupled product. libretexts.org
Heck Coupling: The Heck reaction facilitates the substitution of the iodine atom with an alkene, forming a new, substituted alkene at the C-5 position. wikipedia.orgnih.gov The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org The mechanism proceeds through oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.orglibretexts.org
Sonogashira Coupling: To introduce an alkyne moiety at the C-5 position, the Sonogashira coupling is employed. wikipedia.orgorganic-chemistry.org This reaction utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple the iodo-pyridazinone with a terminal alkyne. youtube.comlibretexts.orgrsc.org
Buchwald-Hartwig Amination: This powerful cross-coupling reaction allows for the formation of a carbon-nitrogen bond by reacting the C-5 iodo group with a primary or secondary amine. wikipedia.orglibretexts.orgjk-sci.com The process uses a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base to facilitate the amination, providing a direct route to 5-amino-substituted pyridazinone derivatives. beilstein-journals.orgorganic-chemistry.org
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions at the C-5 Position
Reaction Name Coupling Partner Bond Formed Typical Catalysts/Reagents Suzuki-Miyaura Coupling Organoboron Compound (e.g., R-B(OH)₂) C-C Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) Heck Coupling Alkene (e.g., R-CH=CH₂) C-C Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) Sonogashira Coupling Terminal Alkyne (e.g., R-C≡CH) C-C (sp) Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base Buchwald-Hartwig Amination Amine (e.g., R₂NH) C-N Pd(0) catalyst, Phosphine Ligand, Strong Base (e.g., NaOt-Bu)
Nucleophilic Attack on the Pyridazinone Ring
The pyridazinone ring, particularly when rendered electron-deficient by the carbonyl group and the electronegative nitrogen atoms, is susceptible to nucleophilic attack. This reactivity is characteristic of nucleophilic aromatic substitution (SNAr) mechanisms. chemistrysteps.compressbooks.pub For an SNAr reaction to proceed, the ring must contain a leaving group and be activated by electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com In this compound, the carbonyl group at C-3 activates the ring, making positions C-4 and C-6 potential sites for nucleophilic attack if a suitable leaving group were present. While the iodine at C-5 is a good leaving group, direct substitution by an SNAr mechanism at this position is less common without additional activating groups in the appropriate positions.
However, nucleophilic attack can lead to other transformations. For instance, studies on related 4,5-dihalogenated-2-phenyl-3(2H)-pyridazinones have shown that treatment with a base can induce a ring contraction, suggesting an initial nucleophilic attack followed by a complex rearrangement. wur.nl
Dehydrogenation Reactions of Dihydropyridazin-3(2H)-ones
The conversion of the 2,3-dihydropyridazin-3-one core to the corresponding aromatic pyridazin-3(2H)-one is a common and important transformation. This dehydrogenation or aromatization can be achieved using a variety of oxidizing agents. The resulting aromatic pyridazinone system often exhibits enhanced stability and different biological and chemical properties.
Several methods have been reported for the dehydrogenation of 4,5-dihydropyridazin-3(2H)-ones. These methods vary in their reaction conditions and the strength of the oxidant required.
Table 2: Reagents for Dehydrogenation of Dihydropyridazin-3(2H)-ones
Reagent Conditions Notes Bromine in Acetic Acid Reflux A common and effective method for aromatization. Copper(II) Chloride (CuCl₂) Reflux in DMF Provides good to excellent yields. Selenium Dioxide (SeO₂) Reflux in acetic acid or ethanol (B145695) Effective for various substituted dihydropyridazinones. Manganese(IV) Oxide (MnO₂) - A mild oxidizing agent used for aromatization. Sodium Nitrite (NaNO₂) Dilute acetic acid, room temperature Reported to give poor yields in some cases. Chromium Trioxide (CrO₃) Glacial acetic acid Can provide moderate yields.
Hydrodeiodination and Dehalogenation Processes
Hydrodeiodination is the process of removing the iodine atom and replacing it with a hydrogen atom. This reductive dehalogenation is a useful synthetic transformation for accessing the corresponding non-halogenated parent compound. This process is typically achieved through catalytic hydrogenation or transfer hydrogenation. researchgate.net
Catalytic Hydrogenation: This method involves treating the iodo-compound with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction readily cleaves the carbon-iodine bond, replacing it with a carbon-hydrogen bond.
Transfer Hydrogenation: An alternative to using hydrogen gas, transfer hydrogenation employs a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or an alcohol like isopropanol, in the presence of a catalyst. researchgate.netrsc.org This approach can be milder and more convenient for laboratory-scale synthesis.
These methods are generally effective for aryl halides and are expected to efficiently convert this compound into 2-phenyl-2,3-dihydropyridazin-3-one.
Ring-Opening and Rearrangement Reactions
The pyridazinone ring, while relatively stable, can undergo ring-opening or rearrangement reactions under specific conditions, leading to the formation of different heterocyclic or acyclic structures.
One notable transformation reported for related pyridazinone systems is a ring-contraction reaction. For example, 1-phenyl-4,5-disubstituted-6(1H)-pyridazinones have been shown to undergo ring-contraction to form pyrazolone (B3327878) derivatives when treated with boiling caustic alkali or hydrobromic acid. jst.go.jp This type of rearrangement involves the cleavage of bonds within the six-membered ring and subsequent re-cyclization to form a more stable five-membered ring system.
While extensive studies on the ring-opening of 2,3-dihydropyridazin-3-ones specifically with nucleophiles are not widely reported, the reactivity of other heterocycles suggests potential pathways. elsevierpure.comnih.gov The strain and electronic properties of the dihydropyridazinone ring could make it susceptible to cleavage under harsh acidic, basic, or reductive conditions, potentially leading to linear amino acid or hydrazide derivatives. rsc.orgmdpi.comnih.gov
Functional Group Interconversions on the Pyridazinone Scaffold
The this compound molecule possesses several functional groups that can be chemically modified to synthesize a diverse range of derivatives.
Thionation of the Carbonyl Group: The ketone functional group at the C-3 position can be converted to a thioketone. A widely used reagent for this transformation is Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). nih.govorganic-chemistry.orgdatapdf.com This reaction typically proceeds by heating the pyridazinone with Lawesson's Reagent in an inert solvent like toluene (B28343) or xylene, yielding the corresponding 5-Iodo-2-phenyl-2,3-dihydropyridazin-3-thione. organic-chemistry.orgchemtube3d.com
Modification at the N-2 Position: The nitrogen atom of the pyridazinone ring can be a site for further functionalization, although in the title compound it is already substituted with a phenyl group. In related pyridazinones where N-2 is a secondary amine (N-H), it can be readily alkylated or acylated. For example, reaction with reagents like ethyl bromoacetate (B1195939) in the presence of a base leads to N-alkylation. nih.gov
Substitution on the N-Phenyl Ring: The phenyl group at the N-2 position can undergo standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the pyridazinone moiety would influence the position of substitution on the phenyl ring.
Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
A ¹H NMR spectrum of 5-Iodo-2-phenyl-2,3-dihydropyridazin-3-one (B6243659) would be expected to reveal distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, their integration (relative number of protons), and their multiplicity (splitting pattern) would provide crucial information about the electronic environment and neighboring protons.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Phenyl-H | 7.0 - 8.0 | Multiplet |
| Dihydropyridazinone-H | 6.0 - 7.5 | Singlet or Doublet |
| Dihydropyridazinone-CH₂ | 2.5 - 4.0 | Multiplet |
Note: This is a hypothetical data table based on related structures. Actual values may vary.
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom would produce a distinct signal in the spectrum, and its chemical shift would be indicative of its hybridization and chemical environment (e.g., carbonyl, aromatic, aliphatic).
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C=O (Carbonyl) | 160 - 180 |
| Phenyl-C | 110 - 150 |
| Dihydropyridazinone-C=C | 120 - 160 |
| Dihydropyridazinone-C-I | 80 - 100 |
| Dihydropyridazinone-CH₂ | 30 - 50 |
Note: This is a hypothetical data table based on related structures. Actual values may vary.
To unambiguously assign all proton and carbon signals and to further confirm the molecular structure, advanced NMR techniques would be employed.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal ¹H-¹³C correlations over one and multiple bonds, respectively. These experiments are invaluable for piecing together the molecular puzzle.
¹⁵N NMR: Given the presence of two nitrogen atoms in the pyridazinone ring, ¹⁵N NMR spectroscopy could provide valuable insights into their electronic environments. The chemical shifts of the nitrogen atoms would help to confirm the heterocyclic ring structure.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.
Expected HRMS Data:
| Ion | Calculated Mass | Observed Mass |
| [M+H]⁺ | [Calculated Value] | [Experimental Value] |
| [M+Na]⁺ | [Calculated Value] | [Experimental Value] |
Note: This is a hypothetical data table. Actual values would be determined experimentally.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are hybrid techniques that couple the separation power of liquid chromatography with the detection capabilities of mass spectrometry. These methods would be employed to assess the purity of a sample of this compound and to confirm its identity by its retention time and mass spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a important tool for identifying the functional groups within a molecule. For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its core components: the dihydropyridazinone ring, the phenyl substituent, and the carbon-iodine bond.
The most prominent feature would be the strong absorption band for the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) group, typically observed in the region of 1650-1700 cm⁻¹. The presence of the phenyl group will give rise to multiple signals, including C-H stretching vibrations just above 3000 cm⁻¹, and characteristic C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ range. The C-N stretching vibrations within the pyridazinone ring are expected to appear in the 1200-1350 cm⁻¹ region. The C-I stretching vibration is anticipated to be found in the far-infrared region, typically around 500-600 cm⁻¹.
By examining the spectrum of an analogous compound, 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone, we can infer the likely positions of these key functional groups. spectrabase.comnih.gov
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic C-H | ~3050-3100 | Stretch |
| Alkyl C-H | ~2850-2960 | Stretch |
| Carbonyl (C=O) | ~1660-1680 | Stretch |
| Aromatic C=C | ~1450-1600 | Stretch |
| C-N | ~1200-1350 | Stretch |
| C-I | ~500-600 | Stretch |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides precise information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not publicly documented, the structural parameters can be reliably predicted based on data from similar heterocyclic systems. mdpi.comresearchgate.netresearchgate.net
The geometry of the molecule is defined by the specific lengths of its covalent bonds and the angles between them. The dihydropyridazinone ring will feature typical single and double bond characteristics. The C=O bond of the lactam is expected to be approximately 1.22 Å. The N-N bond length should be around 1.39 Å, and the C-N bonds will vary depending on their position within the ring. The C-I bond is anticipated to have a length of about 2.10 Å. Bond angles within the phenyl ring will be close to 120°, indicative of its sp² hybridization, while the angles within the partially saturated dihydropyridazinone ring will be closer to the tetrahedral angle of 109.5°, with some distortion due to the double bond and the cyclic nature of the structure.
Table 2: Expected Bond Lengths and Angles for this compound
| Bond/Angle | Expected Value |
| C=O Bond Length | ~1.22 Å |
| N-N Bond Length | ~1.39 Å |
| Phenyl C-C Bond Length | ~1.39 Å |
| C-I Bond Length | ~2.10 Å |
| C-N-N Angle | ~118-122° |
| C-C-C (Phenyl) Angle | ~120° |
The partially saturated 2,3-dihydropyridazinone ring is not planar and is expected to adopt a non-planar conformation, most likely a skew-boat or boat conformation, to minimize steric strain. nih.govnih.gov This is a common feature in six-membered heterocyclic rings containing sp³-hybridized carbon atoms.
Pyridazinones can theoretically exist in keto-enol tautomeric forms. However, studies on related pyridazinone systems have consistently shown that the keto form, with the C=O double bond, is overwhelmingly the more stable and predominant tautomer in the solid state.
In the solid state, molecules of this compound are likely to engage in several types of intermolecular interactions that dictate the crystal packing.
Hydrogen Bonding: While lacking strong hydrogen bond donors like O-H or N-H, weak C-H···O hydrogen bonds may form between the C-H bonds of the phenyl or pyridazinone rings and the oxygen atom of the carbonyl group of a neighboring molecule.
Halogen Bonding: The iodine atom, being a heavy halogen, can act as a halogen bond donor. nih.govresearchgate.net This is a directional interaction where the electropositive region on the iodine atom (the σ-hole) interacts with an electron-rich atom, such as the carbonyl oxygen or the nitrogen atom of an adjacent molecule (C-I···O or C-I···N). nih.govresearchgate.netijres.org
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the electronic structure, providing insights into reactivity, stability, and spectroscopic properties.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the optimized geometry and various electronic properties. For the pyridazinone core, DFT calculations have been employed to simulate molecular structures and predict their reactivity. gsconlinepress.comresearchgate.net
The introduction of an iodine atom at the 5-position of the 2-phenyl-2,3-dihydropyridazin-3-one scaffold is expected to significantly influence its electronic properties. Halogen substitution is known to alter the electronic structure of organic compounds. nih.gov Specifically, iodine can act as a heavy atom and its electronegativity and size can modulate the electron distribution across the pyridazinone ring. DFT studies on related halogenated compounds show that properties such as the band gap are systematically influenced by the type of halogen. nih.govmdpi.com Quantum-chemical calculations for iodo-doped materials indicate that iodine concentration affects both geometry and electronic characteristics. iaras.orgresearchgate.netiaras.org
Table 1: Predicted Electronic Properties from DFT Calculations
| Parameter | Predicted Value/Effect for 5-Iodo-2-phenyl-2,3-dihydropyridazin-3-one (B6243659) | Rationale |
| HOMO Energy | Lowered | The electron-withdrawing nature of iodine stabilizes the HOMO. |
| LUMO Energy | Lowered | The presence of the iodo-substituent and phenyl ring can lower the LUMO energy. |
| Energy Gap (ΔE) | Reduced | Halogen substitution, particularly with heavier halogens like iodine, often leads to a smaller HOMO-LUMO gap, indicating increased reactivity. nih.gov |
| Dipole Moment (µ) | Increased | The C-I bond introduces significant polarity, increasing the overall molecular dipole moment. chesci.com |
Note: This data is predictive and based on theoretical principles and data from analogous compounds.
Molecular Orbital Analysis
Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. chesci.com The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. semanticscholar.org The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a smaller gap suggests higher reactivity. chesci.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netwjarr.com This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. Pyridazinone derivatives have been extensively studied using molecular docking for various targets, including cyclooxygenase-2 (COX-2), monoamine oxidase (MAO), and various bacterial proteins. researchgate.netsemanticscholar.orgnih.gov
For this compound, docking simulations can elucidate how it might interact with a protein's active site. The simulation would model the molecule within the binding pocket, calculating a scoring function to estimate binding affinity. researchgate.net
Key interactions could involve:
Hydrogen Bonding: The carbonyl oxygen of the pyridazinone ring is a prime candidate for forming hydrogen bonds with amino acid residues like Arginine or Tyrosine in a receptor active site.
Hydrophobic Interactions: The phenyl ring can engage in hydrophobic or π-π stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan.
Halogen Bonding: The iodine atom at the 5-position can form halogen bonds—a specific type of non-covalent interaction where the electrophilic region on the halogen interacts with a nucleophilic site on the protein. This has been recognized as a significant interaction in drug design.
Table 2: Hypothetical Molecular Docking Interactions with a Target Protein (e.g., COX-2)
| Molecular Moiety | Potential Interacting Residue(s) | Type of Interaction | Significance |
| Phenyl Group | Phe, Tyr, Trp | π-π Stacking / Hydrophobic | Anchors the ligand in a hydrophobic pocket. |
| Pyridazinone Ring | Val, Leu, Ile | Hydrophobic | Contributes to overall binding affinity. |
| Carbonyl Oxygen | Arg, Ser | Hydrogen Bonding | Provides specificity and directional interaction. |
| Iodine Atom | Ser, Thr (backbone C=O) | Halogen Bonding | Enhances binding affinity and selectivity. |
Note: This table represents potential interactions and would require specific docking studies with a defined protein target for validation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
Development of Predictive Models
To develop a QSAR model for a series of pyridazinone derivatives including this compound, a dataset of compounds with measured biological activity would be required. actascientific.com Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated. These can include electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters.
Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical equation that correlates these descriptors with activity. researchgate.net A robust 3D-QSAR model can provide contour maps that visualize regions where certain properties (e.g., steric bulk, positive charge) are favorable or unfavorable for activity, guiding the design of new, more potent compounds. researchgate.netrsc.org For pyridazinone derivatives, QSAR studies can help identify the key structural features required for their desired pharmacological effect. actascientific.com
Structure-Based Drug Design Principles
The insights gained from quantum chemical calculations and molecular docking simulations form the foundation for structure-based drug design. researchgate.netnih.gov By understanding how this compound and its analogues bind to a target, medicinal chemists can make rational modifications to improve properties like potency and selectivity. nih.govacs.org
For example, if docking studies show that the iodine atom forms a crucial halogen bond, this would validate its inclusion in the molecular scaffold. nih.gov If the phenyl ring's position could be optimized for better hydrophobic contact, analogues with different substitution patterns on this ring might be synthesized. bohrium.com Similarly, if QSAR models indicate that a more electron-donating group is preferred at a certain position, this information can guide the synthesis of the next generation of compounds. This iterative process of computational analysis, synthesis, and biological testing is a cornerstone of modern drug discovery. nih.gov
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound is primarily centered around the dihydropyridazinone ring and the orientation of the N-phenyl group. Understanding the preferred three-dimensional arrangement of the atoms is key to predicting the molecule's reactivity and interactions.
The 2,3-dihydropyridazin-3-one ring is not planar. Theoretical calculations on similar dihydropyridine (B1217469) and dihydropyridazinone systems suggest that the ring typically adopts a distorted boat or sofa conformation to minimize steric strain and torsional strain. In the case of this compound, the presence of a bulky iodine atom at the 5-position and a phenyl group at the 2-position significantly influences the conformational preferences.
The rotation of the phenyl group relative to the dihydropyridazinone ring is another critical conformational variable. The dihedral angle between the plane of the phenyl ring and the plane of the heterocyclic ring determines the extent of electronic communication between the two moieties. The energy landscape of this rotation would likely reveal two minima corresponding to twisted conformations, where steric hindrance between the ortho-protons of the phenyl ring and the atoms of the dihydropyridazinone ring is minimized. A planar arrangement would be energetically unfavorable due to steric clashes.
To illustrate the likely energy differences between possible conformers, a hypothetical energy landscape can be constructed. Density Functional Theory (DFT) calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be the standard method for such an analysis.
Interactive Data Table: Hypothetical Relative Energies of Conformers
| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Description |
| 1 | 45° | 0.0 | Most stable twisted conformer |
| 2 | -45° | 0.0 | Enantiomeric most stable twisted conformer |
| 3 | 0° | 5.2 | Planar transition state for phenyl group rotation |
| 4 | 90° | 2.5 | Perpendicular conformer, a saddle point |
| 5 | - | - | Envelope conformation of the dihydropyridazinone ring |
| 6 | - | - | Screw-boat conformation of the dihydropyridazinone ring |
Note: The data in this table is hypothetical and serves to illustrate the expected conformational preferences based on studies of similar molecules. The exact energy values would require specific quantum chemical calculations.
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediates, and characterizing the high-energy transition states that connect them. For this compound, a number of reactions could be envisaged, including nucleophilic substitution at the iodine-bearing carbon or reactions involving the enone functionality.
A plausible reaction to study computationally would be the Suzuki-Miyaura cross-coupling reaction, where the iodine atom is replaced by a new carbon-carbon bond. Theoretical studies on such reactions involving similar aryl halides provide a framework for predicting the mechanism for this specific substrate. The catalytic cycle would involve oxidative addition of the aryl iodide to a palladium(0) catalyst, transmetalation with a boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.
Computational methods like DFT can be used to model the geometries of reactants, intermediates, transition states, and products. The nature of the transition states is confirmed by frequency calculations, where a single imaginary frequency corresponding to the reaction coordinate is expected.
Interactive Data Table: Hypothetical Activation Energies for a Suzuki-Miyaura Coupling Reaction
| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |
| Oxidative Addition | This compound + Pd(0)L2 | [Pd(II) complex]‡ | Oxidative addition product | 15.7 |
| Transmetalation | Oxidative addition product + [R-B(OH)3]- | [Transmetalation TS]‡ | Intermediate Pd(II) complex | 12.3 |
| Reductive Elimination | Intermediate Pd(II) complex | [Reductive elimination TS]‡ | Coupled product + Pd(0)L2 | 20.1 (Rate-determining) |
Note: This table presents hypothetical data for illustrative purposes, based on known mechanisms and computational studies of similar cross-coupling reactions. The actual values would depend on the specific reactants, catalyst, and solvent system used.
Through such computational investigations, a deeper understanding of the chemical behavior of this compound can be achieved, guiding synthetic efforts and the design of new derivatives with desired properties.
Advanced Applications in Organic Synthesis
Role as Building Blocks for Complex Heterocycles
The primary role of 5-Iodo-2-phenyl-2,3-dihydropyridazin-3-one (B6243659) in advanced organic synthesis is as a foundational building block for more elaborate heterocyclic structures. The iodine atom at the C5 position is readily displaced or activated for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. documentsdelivered.com This allows for the attachment of a wide array of substituents, transforming the simple pyridazinone core into a more complex, multi-functionalized heterocycle.
Key reactions that leverage the reactivity of the C-I bond include:
Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the 5-iodopyridazinone with a terminal alkyne. organic-chemistry.orglibretexts.org This introduces an alkynyl group at the C5 position, which can be a terminal functional group or a precursor for further transformations.
Heck Alkenylation: The Heck reaction facilitates the formation of a new carbon-carbon double bond by coupling the iodopyridazinone with an alkene. conicet.gov.ar This is a powerful method for introducing alkenyl substituents onto the pyridazinone ring.
Suzuki and Stille Couplings: These reactions allow for the introduction of aryl, heteroaryl, or vinyl groups by coupling the iodopyridazinone with organoboron or organotin reagents, respectively. documentsdelivered.com
The versatility of these palladium-catalyzed methods provides a robust platform for creating extensive libraries of 5-substituted-2-phenyl-2,3-dihydropyridazin-3-one derivatives. The specific substituents introduced can be tailored to modulate the electronic properties and biological activity of the final molecule.
| Reaction Type | Coupling Partner | Bond Formed | Resulting Structure |
|---|---|---|---|
| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | 5-Alkynyl-pyridazinone |
| Heck | Alkene | C(sp²)-C(sp²) | 5-Alkenyl-pyridazinone |
| Suzuki | Organoboron Reagent | C(sp²)-C(sp²) | 5-Aryl/Vinyl-pyridazinone |
| Stille | Organotin Reagent | C(sp²)-C(sp²) | 5-Aryl/Vinyl-pyridazinone |
Precursors for Polycyclic and Fused Ring Systems
Beyond simple substitution, the functional groups introduced via cross-coupling reactions can participate in subsequent intramolecular cyclizations, making this compound a valuable precursor for polycyclic and fused heterocyclic systems. mdpi.com For example, an alkynyl group introduced via a Sonogashira coupling can undergo cyclization with another part of the molecule to form a new fused ring.
An interesting observation during the Heck alkenylation of 5-iodopyridazin-3(2H)-ones was the formation of phthalazinones as by-products. documentsdelivered.com This suggests a reaction pathway involving cyclization, highlighting the potential of these compounds to serve as intermediates for more complex, fused architectures. By carefully designing the coupling partners and reaction conditions, it is possible to steer the reaction towards the synthesis of specific fused systems, such as pyrido[3,4-c]pyridazines or other related polycyclic structures. mdpi.com
Development of Novel Reagents and Catalysts
There is currently no available information in the scientific literature detailing the use of this compound or its direct derivatives for the development of novel reagents or catalysts. The compound is primarily utilized as a synthetic intermediate or building block, where the pyridazinone core is incorporated into a larger final molecule. Its role is that of a substrate to be acted upon, rather than an agent that facilitates or catalyzes a chemical transformation. While various pyridinone- and pyridine-containing structures have been successfully developed as ligands for asymmetric catalysis, this application has not been extended to this compound specifically. nih.govrsc.orgresearchgate.net
No Publicly Available Research Data on the Biological Target Interactions of this compound
Following a comprehensive review of available scientific literature, no specific research data was found for the chemical compound This compound concerning its interactions with the biological targets outlined in the requested article structure.
Investigations into the inhibitory effects of this specific compound on Monoamine Oxidase (MAO), Phosphodiesterase (PDE), and Aminopeptidase have not been detailed in the public domain. Similarly, research into its potential agonist or antagonist activity at Formyl Peptide Receptors (FPR1 and FPRL1) and the Thyroid Hormone Receptor β (THR-β) is not present in the available scientific literature.
While the broader class of pyridazinone derivatives has been explored for activity at some of these targets, the strict focus on This compound as per the user's instructions prevents the inclusion of such generalized data. The specific biological activity of a compound is highly dependent on its unique structure, and therefore, data from related but distinct molecules cannot be extrapolated to fulfill the request for information solely on the specified compound.
Therefore, the requested article detailing the biological target interactions of This compound cannot be generated at this time due to a lack of available scientific research and data.
Investigations into Biological Target Interactions Excluding Clinical Data
Receptor Agonist and Antagonist Research
Histamine H3 Receptor (H3R) Antagonism/Inverse Agonism
There is no available research to support the activity of 5-Iodo-2-phenyl-2,3-dihydropyridazin-3-one (B6243659) as a Histamine H3 receptor antagonist or inverse agonist.
Mechanistic Studies of Biological Activities in Preclinical Models
Investigation of Anti-inflammatory Mechanisms
No preclinical studies have been published detailing the anti-inflammatory mechanisms of this compound.
Studies on Antihypertensive and Vasorelaxant Activities
There are no available studies on the antihypertensive and vasorelaxant properties of this compound.
Research into Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activity of this compound has not been reported in the scientific literature.
Anticonvulsant Activity Assessment
There is no data from preclinical models assessing the anticonvulsant activity of this compound.
Cardiotonic Activity Investigations
Investigations into the cardiotonic activity of this compound have not been documented.
Structure-Activity Relationship (SAR) Studies for Target Binding
The biological activity of pyridazinone derivatives is significantly influenced by the nature and position of various substituents on their core structure. SAR studies aim to identify which functional groups and structural motifs enhance or diminish the compound's ability to bind to its biological target, thereby modulating its activity.
Impact of Substitutions on Pyridazinone Ring and Phenyl Moiety
The pyridazinone scaffold serves as a versatile platform for chemical modification, allowing for a systematic investigation of how different substituents impact biological activity. Research has shown that the nature of the substituent on the N-phenyl ring plays a critical role in the potency and efficacy of these compounds.
For instance, in a series of 1-phenyltetrahydropyridazin-3(2H)-one analogues studied for their inhibitory potency against 5-lipoxygenase, it was found that lipophilic substituents at the 3'- and 4'-positions of the phenyl ring increased the inhibitory activity. nih.gov Furthermore, substituents with a positive field effect (electron-withdrawing) at the 4'-position also enhanced potency. nih.gov Conversely, bulky substituents at the 2'- and/or 4'-positions tended to decrease activity. nih.gov
These findings suggest that both the electronic properties and the steric bulk of the substituents on the phenyl ring are key determinants of biological activity. The presence of electron-withdrawing groups can influence the electronic distribution within the molecule, potentially affecting its interaction with the target protein. Similarly, the size and shape of the substituent can dictate how well the molecule fits into the binding pocket of its target.
To illustrate the impact of these substitutions, consider the following hypothetical data based on common SAR findings for pyridazinone derivatives:
| Compound | Substitution on Phenyl Ring | Biological Activity (IC50, µM) |
| A | H (unsubstituted) | 10.5 |
| B | 4'-Cl | 5.2 |
| C | 4'-OCH3 | 8.9 |
| D | 3'-CF3 | 3.8 |
| E | 2'-CH3 | 15.1 |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
This illustrative data demonstrates a common trend where electron-withdrawing groups like chloro (Cl) and trifluoromethyl (CF3) at the 4' and 3' positions, respectively, lead to a lower IC50 value, indicating higher potency. In contrast, a bulky methyl group at the 2' position increases the IC50, suggesting a decrease in activity.
Influence of the Iodine Atom on Biological Activity
The presence and nature of a halogen atom at the 5-position of the pyridazinone ring can dramatically influence the compound's biological activity. Halogens can affect a molecule's lipophilicity, electronic properties, and its ability to form halogen bonds, all of which can impact target binding.
In the context of pyridazinone derivatives, the specific halogen at the 5-position can be a critical determinant of potency. For example, in a study of pyridazinone derivatives as potential PDE4 inhibitors, it was observed that the nature of the halogen on an associated indole moiety could drastically alter affinity for the target. nih.gov The study found a preference for fluorine over bromine and iodine, with the iodo- and bromo-derivatives being practically inactive at the screening concentration. nih.gov This suggests that for that particular biological target, the size and electronic properties of the halogen are finely tuned for optimal interaction.
The iodine atom, being the largest and least electronegative of the common halogens, can introduce significant steric bulk and has a greater propensity to form halogen bonds. These interactions, where the iodine atom acts as a Lewis acid, can be crucial for anchoring the molecule within the binding site of a protein. The polarizability of the iodine atom can also contribute to favorable van der Waals interactions.
A hypothetical comparative analysis of 5-halo-2-phenyl-2,3-dihydropyridazin-3-ones could yield the following results:
| Compound | Halogen at C5 | Biological Activity (Relative Potency) |
| F | F | 1.0 |
| G | Cl | 1.5 |
| H | Br | 1.2 |
| I | I | 2.0 |
This table is for illustrative purposes and does not represent actual experimental data.
In this hypothetical scenario, the 5-iodo derivative exhibits the highest relative potency. This could be attributed to a combination of factors, including increased lipophilicity facilitating membrane permeability or stronger binding interactions at the target site due to the unique properties of the iodine atom. The specific impact of the iodine atom is highly dependent on the topology and chemical nature of the biological target's binding pocket. Therefore, while general trends can be observed, the precise influence of the iodine atom must be determined empirically for each specific biological interaction.
Potential in Agrochemical Research
Herbicide Activity Studies
There is no publicly available data from scientific studies on the herbicidal activity of 5-Iodo-2-phenyl-2,3-dihydropyridazin-3-one (B6243659). Research on other pyridazinone derivatives has shown that this class of compounds can exhibit herbicidal effects, often by inhibiting photosynthesis. tandfonline.comnih.gov However, the specific impact of the iodo-substitution at the 5-position of the phenyl-dihydropyridazinone ring on herbicidal efficacy has not been documented.
Insecticide and Acaricide Potential
No studies detailing the insecticidal or acaricidal potential of this compound could be located. While some pyridazine (B1198779) derivatives have been investigated for insecticidal properties, this research does not include the specified compound. nih.govnih.gov Therefore, no data on its effectiveness against any insect or acarid species is available.
Mechanism of Action in Plant Systems
Due to the absence of herbicidal activity studies for this compound, its mechanism of action in plant systems remains unknown. For other herbicidal pyridazinones, a common mechanism is the inhibition of Photosystem II (PS II) in the photosynthetic electron transport chain. nih.govias.ac.inias.ac.in This disruption of photosynthesis ultimately leads to plant death. However, it cannot be assumed that this compound would share this mechanism without specific experimental evidence.
Q & A
Q. How can 5-Iodo-2-phenyl-2,3-dihydropyridazin-3-one be synthesized in a laboratory setting?
A common approach involves refluxing precursors in ethanol with potassium hydroxide, followed by acidification (e.g., HCl) to precipitate the product . While direct synthesis data for this compound is limited, analogous methods for dihydropyridazinone derivatives suggest optimizing reaction time (e.g., 10–12 hours) and solvent polarity to improve yield. Purification via crystallization from ethanol or DMF is recommended based on structural analogs .
Q. What spectroscopic techniques are most effective for structural confirmation?
- FT-IR : Identifies functional groups like the carbonyl (C=O stretch ~1650–1750 cm⁻¹) and N–H bonds (~3200 cm⁻¹) .
- X-ray crystallography : Resolves planar geometry and dihedral angles (e.g., 3.69° between pyridazinone and phenyl groups in analogs) .
- UV-Vis : Detects π→π* transitions in aromatic systems, useful for monitoring stability under varying pH .
Q. How should the compound be stored to ensure stability?
Store in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to light, as iodine substituents may undergo photodegradation. Monitor stability via periodic FT-IR or HPLC analysis to detect decomposition products (e.g., deiodination) .
Advanced Research Questions
Q. How does the iodine substituent influence cross-coupling reactivity compared to chloro/fluoro analogs?
Iodine’s larger atomic radius and lower bond dissociation energy enhance its participation in Ullmann or Suzuki-Miyaura reactions. For example, the C–I bond in 5-iodo derivatives facilitates palladium-catalyzed arylations, unlike chloro analogs (e.g., 4,5-dichloro-2-(3-chloro-4-fluorophenyl) derivatives in ). Compare catalytic systems (e.g., Pd(PPh₃)₄ vs. CuI) to optimize coupling efficiency .
Q. What intermolecular interactions govern crystal packing, and how do they affect solubility?
X-ray data from analogs reveal N–H···O hydrogen bonds (e.g., N1–H1···O2, 2.89 Å) and π-π stacking (3.5–4.0 Å between phenyl rings). These interactions reduce solubility in nonpolar solvents; DMF or DMSO may disrupt hydrogen bonding for better dissolution .
Q. How can computational modeling predict biological activity based on structural analogs?
Use DFT calculations to map electrostatic potential surfaces, highlighting the iodine’s polarizable region as a potential pharmacophore. Molecular docking against targets like kinases (e.g., using PyRx or AutoDock) can compare binding affinities with non-iodinated analogs .
Methodological Considerations
Q. How to resolve discrepancies in crystallographic data between derivatives?
- Dihedral angle variability : Planar deviations (e.g., 9.29° in DMF-solvated crystals vs. 3.69° in unsolvated forms) may arise from solvent interactions. Use solvent-free crystallization for consistent comparisons .
- Hydrogen bond networks : Compare N–H···O vs. C–H···I interactions using Hirshfeld surface analysis to identify packing motifs .
Q. What strategies optimize yield in halogen-exchange reactions (e.g., Finkelstein)?
- Use NaI in acetone for iodide substitution, leveraging acetone’s polarity to stabilize transition states.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm substitution with MALDI-TOF MS .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
